N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVZSRYRDBAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and a secondary amine under acidic conditions to form the imidazo[1,2-a]pyridine core . The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. These methods may include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis and disrupting essential metabolic processes . The compound’s structure allows it to bind effectively to these targets, leading to its potent antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Structure-Activity Relationships (SAR)
- Carboxamide Position : 3-Carboxamides exhibit superior antitubercular activity (MICs 17–30 μM) compared to 2-carboxamides due to enhanced interactions with InhA’s hydrophobic pocket .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on aryl rings improve target engagement. For example, fluorophenyl derivatives show optimized Nurr1 activation .
- Dimethyl Substitution : The N,N-dimethyl group in the target compound may reduce cytotoxicity but compromises Mtb inhibition efficacy compared to bulkier substituents .
Pharmacological Targets and Mechanisms
- Antitubercular Activity : 3-Carboxamides inhibit InhA, a key enzyme in mycolic acid biosynthesis, with docking scores correlating with MIC values .
- Nurr1 Modulation : N-Phenyl-6-(pyrid-2-yl) derivatives bind Nurr1’s ligand-binding domain, stabilizing its active conformation .
- Antikinetoplastid Potential: Chalcone conjugates (e.g., compound 7i) derived from N-(4-acetylphenyl) precursors show IC50 values <10 μM against Leishmania spp. .
Biological Activity
N,N-Dimethylimidazo[1,2-a]pyridine-2-carboxamide, often referred to as an imidazo[1,2-a]pyridine derivative, exhibits significant biological activity, particularly in the field of anti-tuberculosis (anti-TB) research. This compound and its analogs have garnered attention for their potential therapeutic applications against Mycobacterium tuberculosis (M. tuberculosis), especially in the context of drug-resistant strains.
The imidazo[1,2-a]pyridine scaffold is characterized by a fused heterocyclic ring system that contributes to its biological properties. The presence of a carboxamide group enhances its interaction with biological targets. Studies suggest that these compounds may act as inhibitors of QcrB, a crucial component of the cytochrome bc1 complex in M. tuberculosis, which is essential for ATP synthesis and cellular respiration .
Anti-Tuberculosis Activity
Recent studies have demonstrated that this compound derivatives exhibit potent anti-TB activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds such as ND-09759 have shown MIC values as low as 0.10 – 0.19 μM against the H37Rv strain of M. tuberculosis, indicating strong bactericidal properties comparable to first-line anti-TB drugs like isoniazid (INH) and rifampicin (RMP) .
- In Vivo Efficacy : In murine models, ND-09759 reduced bacterial burden in the lungs and spleens significantly when administered at a dose of 30 mg/kg, demonstrating efficacy similar to standard treatments .
Table 1: Summary of Biological Activity Data for this compound Derivatives
| Compound | MIC (μM) | Efficacy in Mouse Model | Comparison to INH/RMP |
|---|---|---|---|
| ND-09759 | 0.10 - 0.19 | Significant reduction in lung/spleen burden | Comparable to INH/RMP |
| Compound 15 | 0.05 - 1.5 | Effective against MDR/XDR strains | More active than INH |
| Compound 16 | 0.10 - 0.19 | Reduced inflammation in treated mice | Similar to INH |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can be influenced by structural modifications:
- Positioning of Substituents : The position of the amide group and methyl substitutions significantly affect potency. For example, switching a methyl group at position 6 to a chloro group resulted in a two-fold decrease in activity .
- Cyclic Aliphatic Rings : The presence and size of cyclic aliphatic groups on the amide nitrogen were found to enhance activity, suggesting that these modifications can optimize drug design for improved efficacy against TB .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that ND-09759 has a half-life of approximately 20.1 hours and achieves effective serum concentrations with minimal toxicity observed in HepG2 cell lines . The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for its development as a therapeutic agent.
Case Studies
Several studies have highlighted the effectiveness of N,N-dimethylimidazo[1,2-a]pyridine derivatives:
- Cheng et al. (2014) : This study demonstrated that ND-09759 had significant bactericidal activity against established M. tuberculosis infections in mice, showing promise as a new anti-TB agent when used alone or in combination with existing therapies .
- Synthesis and Evaluation : Research on various substituted imidazo[1,2-a]pyridine derivatives has consistently shown moderate to good anti-tuberculosis activity across different strains, reinforcing the potential of this class of compounds for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. A key approach involves coupling imidazo[1,2-a]pyridine-2-carboxylic acid with substituted anilines using EDC.HCl/HOBt in DMF, yielding carboxamide derivatives . For example, reacting 2-aminopyridine with bromopyruvic acid forms the imidazo[1,2-a]pyridine core, followed by amidation with acetylated phenylamines (e.g., 1-(4-aminophenyl)ethan-1-one) .
- Optimization : Yields (~72–79%) are improved using polar solvents (e.g., ethanol) and catalysts like NaOH for Claisen-Schmidt condensations .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirms amide bond formation (δ10.62 ppm for NH proton; δ161.2 ppm for carbonyl) and substituent positions .
- HRMS : Validates molecular weight and fragmentation patterns .
- Melting Points : Used to assess crystallinity and purity (e.g., 137–148°C for derivatives) .
Q. What pharmacological properties have been reported for this compound?
- Biological Activities : Demonstrates antitrypanosomal (IC50 = 1.13–8.5 μM against Trypanosoma spp.), antimicrobial, and anticancer potential . Non-cytotoxic profiles (selectivity index >50) against human cell lines (e.g., MRC-5) are notable .
Advanced Research Questions
Q. How do structural modifications influence biological activity in SAR studies?
- Key Findings :
- Chalcone Conjugates : Adding (E)-3-(aryl)acryloyl groups enhances antitrypanosomal activity. For example, a 4-bromophenyl substituent reduces IC50 to 1.13 μM .
- Substituent Effects : Chloro and methyl groups at specific positions improve target binding and metabolic stability .
- Table: Activity vs. Substituents
| Substituent (R) | Target Organism | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2-Chlorophenyl | T. cruzi | 8.5 | >50 |
| 4-Bromophenyl | T. b. rhodesiense | 1.13 | >50 |
Q. What computational methods are used to predict binding interactions?
- Quantum Chemical Modeling : DFT calculations assess charge distribution and reactivity of the imidazo[1,2-a]pyridine core, guiding substituent design .
- Molecular Dynamics : Simulates interactions with biological targets (e.g., Trypanosoma enzymes), identifying key hydrogen bonds and hydrophobic contacts .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Case Study : Discrepancies in yields (72% vs. 46%) arise from solvent polarity and catalyst choice. For example, NaOH in ethanol improves Claisen-Schmidt condensation efficiency vs. alternative bases .
- Bioactivity Variability : Differences in parasite strains or assay conditions (e.g., incubation time) require standardized protocols .
Q. What strategies optimize the design of imidazo[1,2-a]pyridine-chalcone conjugates?
- Synthetic Workflow :
Core Synthesis : Condensation of 2-aminopyridine with bromopyruvic acid.
Amidation : EDC/HOBt-mediated coupling with acetylated phenylamines.
Chalcone Addition : Base-catalyzed Claisen-Schmidt reaction with aryl aldehydes .
- Critical Parameters :
- Solvent choice (ethanol > DMF for chalcone formation).
- Temperature control (80°C for cyclization; room temperature for amidation) .
Methodological Considerations
- Handling Data Contradictions : Cross-validate NMR/HRMS results with X-ray crystallography (if available) .
- Troubleshooting Low Yields : Screen solvent systems (e.g., DMF for coupling; ethanol for condensations) and catalyst ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
